molecular formula C27H47N3 B3242254 3alpha-Azido-5alpha-cholestane CAS No. 15067-20-6

3alpha-Azido-5alpha-cholestane

Cat. No.: B3242254
CAS No.: 15067-20-6
M. Wt: 413.7 g/mol
InChI Key: ZHFDHSQBXHWICF-FBVYSKEZSA-N
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Description

3alpha-Azido-5alpha-cholestane is a synthetic derivative of cholestane, a saturated tetracyclic hydrocarbon This compound is characterized by the presence of an azido group (-N₃) at the 3alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Azido-5alpha-cholestane typically involves the azidation of 3alpha-hydroxy-5alpha-cholestane. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by an azido group. Common reagents for this transformation include sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3alpha-Azido-5alpha-cholestane can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

    Substitution: Sodium azide in DMSO or acetonitrile.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: 3alpha-Amino-5alpha-cholestane.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3alpha-Azido-5alpha-cholestane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing steroids and triazole derivatives.

    Biology: Potentially useful in studying the biological activity of azido-steroids and their interactions with biological molecules.

    Medicine: Investigated for its potential as a building block in drug discovery, particularly in the development of steroid-based pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 3alpha-Azido-5alpha-cholestane largely depends on its chemical transformations. For instance, when reduced to 3alpha-Amino-5alpha-cholestane, it can interact with various biological targets, potentially modulating enzyme activity or receptor binding. The azido group itself can participate in bioorthogonal chemistry, allowing for selective labeling and tracking of biomolecules in complex biological systems .

Comparison with Similar Compounds

Uniqueness: 3alpha-Azido-5alpha-cholestane is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal applications. This makes it a valuable compound for synthetic chemistry and biomedical research.

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13R,14S,17R)-3-azido-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(29-30-28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFDHSQBXHWICF-FBVYSKEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N=[N+]=[N-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N=[N+]=[N-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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